4-Cyclopropoxy-N-methylaniline
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Overview
Description
4-Cyclopropoxy-N-methylaniline is a chemical compound belonging to the class of anilines. It is characterized by a cyclopropyl group attached to the aniline ring, making it a cyclic organic compound. This compound has garnered significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N-methylaniline can be achieved through various methods. One common approach involves the methylation of aniline derivatives. For instance, cyclometalated ruthenium complexes can catalyze the effective methylation of anilines with methanol under mild conditions (60°C) using NaOH as a base . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropyl group or the methylaniline moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Cyclopropoxy-N-methylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a model compound in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may undergo N-dealkylation, a reaction that involves two steps: Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, followed by decomposition to yield cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) . This reaction highlights the compound’s ability to participate in complex biochemical processes.
Comparison with Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: Another aniline derivative with two methyl groups attached to the nitrogen atom. It is commonly used in the synthesis of various organic compounds.
Uniqueness: 4-Cyclopropoxy-N-methylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-cyclopropyloxy-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10-11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEMINJPULICRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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